ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 356586-91-9
Cat. No.: VC21524605
Molecular Formula: C21H26N2O3S
Molecular Weight: 386.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356586-91-9 |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 386.5g/mol |
| IUPAC Name | ethyl 2-[3-(benzylamino)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H26N2O3S/c1-2-26-21(25)19-16-10-6-7-11-17(16)27-20(19)23-18(24)12-13-22-14-15-8-4-3-5-9-15/h3-5,8-9,22H,2,6-7,10-14H2,1H3,(H,23,24) |
| Standard InChI Key | PUWJYHWMLAGFGW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCNCC3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCNCC3=CC=CC=C3 |
Introduction
Ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C21H26N2O3S and a molecular weight of 386.5 g/mol . This compound is part of the benzothiophene class, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the benzothiophene scaffold. This can be achieved through various methods, including the use of Gewald reaction or other condensation reactions to form the core structure. Subsequent steps involve the introduction of the N-benzyl-beta-alanyl group and the ethyl esterification of the carboxylic acid moiety.
Comparison with Similar Compounds
Similar compounds in the benzothiophene class, such as Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have shown diverse biological activities, including anticancer properties. The presence of different substituents, such as the N-benzyl-beta-alanyl group, could alter the biological profile of Ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate compared to its analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume